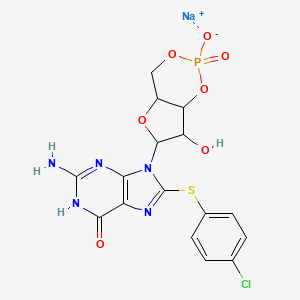

8-(4-Chlorophenylthio)guanosine 3',5'-cyclic Monophosphate sodium salt

Beschreibung

8-(4-Chlorophenylthio)guanosine 3',5'-cyclic monophosphate sodium salt (8-pCPT-cGMP, CAS 51239-26-0) is a cell-permeable cGMP analog widely used to study cGMP-dependent signaling pathways. Its structure features a 4-chlorophenylthio substitution at the 8-position of the guanine ring, enhancing membrane permeability and resistance to phosphodiesterase (PDE)-mediated hydrolysis . This compound selectively activates cGMP-dependent protein kinase (PKG), making it a critical tool for investigating vascular smooth muscle relaxation, neuronal signaling, and immune responses .

Eigenschaften

IUPAC Name |

sodium;2-amino-8-(4-chlorophenyl)sulfanyl-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN5O7PS.Na/c17-6-1-3-7(4-2-6)31-16-19-9-12(20-15(18)21-13(9)24)22(16)14-10(23)11-8(28-14)5-27-30(25,26)29-11;/h1-4,8,10-11,14,23H,5H2,(H,25,26)(H3,18,20,21,24);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REEQGIQRCDWDRA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3SC5=CC=C(C=C5)Cl)O)OP(=O)(O1)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5NaO7PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclothiophosphorylation of 8-(4-Chlorophenylthio)guanosine

Reaction Mechanism and Conditions

This method, detailed in US5625056A , involves two key steps:

- Substitution : 8-Bromoguanosine reacts with 4-chlorothiophenol in methanol/water under reflux to form 8-(4-chlorophenylthio)guanosine.

- Cyclothiophosphorylation : The product is treated with thiophosphoryl chloride (PSCl₃) in triethyl phosphate, followed by cyclization in acetonitrile/potassium hydroxide.

Key Data:

| Parameter | Value |

|---|---|

| Substitution Yield | 62% |

| Cyclization Yield | 5% |

| Purification | RP-18 column (30% methanol, 10 mM triethyl ammonium formate) |

| Diastereomer Ratio (RP:SP) | Not reported |

H-Phosphonate Approach

Synthetic Pathway (ACS Publication)

This scalable method avoids chromatography:

- Phenylethenylation : 8-Bromoguanosine reacts with 2-bromoacetophenone in DMSO/DBU to introduce the PET group.

- Silylation : 2'-OH protection using triisopropylsilyl chloride (TIPS-Cl) in DMF.

- Phosphonylation : 5'-OH reacts with diphenylphosphite (DPP) in pyridine/DCM.

- Cyclization : Pivaloyl chloride and sulfur mediate cyclization, followed by acidic deprotection.

Key Data:

| Parameter | Value |

|---|---|

| Total Yield | 13.8% |

| Diastereomer Ratio | 9:1 (RP:SP) |

| Purification | Crystallization (EtOAc/MeCN) |

Solid-Phase Synthesis Using Fractogel Resins

Comparative Analysis of Methods

Yield and Efficiency

| Method | Total Yield | Diastereomer Ratio | Scalability |

|---|---|---|---|

| Cyclothiophosphorylation | 5–62% | Unreported | Low |

| H-Phosphonate | 13.8% | 9:1 | High |

| Solid-Phase | >90% | N/A | Moderate |

Critical Challenges

Recent Advances (2021–2025)

Analyse Chemischer Reaktionen

Arten von Reaktionen

8-(4-Chlorphenylthio)guanosin-3',5'-cyclisches Monophosphat-Natriumsalz durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Struktur der Verbindung zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an der Thiolgruppe, um verschiedene Derivate zu bilden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Basen wie Natriumhydroxid für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und pH-Werten durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von 8-(4-Chlorphenylthio)guanosin-3',5'-cyclischem Monophosphat-Natriumsalz.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

a. Respiratory Health

CPT-cGMP has been shown to stimulate human alveolar fluid clearance by enhancing sodium absorption through epithelial sodium channels (ENaC). This effect is particularly significant as it suggests a potential therapeutic role in conditions characterized by pulmonary edema, such as acute respiratory distress syndrome (ARDS) or cystic fibrosis. In studies, intratracheal administration of CPT-cGMP resulted in increased alveolar fluid clearance, highlighting its pharmacological relevance in respiratory therapies .

b. Cardiovascular Research

In cardiovascular studies, CPT-cGMP serves as a tool to investigate the effects of cGMP signaling on vascular smooth muscle relaxation and platelet aggregation. By selectively activating cGMP-dependent pathways, researchers can explore the implications of cGMP in conditions like hypertension and thrombosis .

c. Neurobiology

CPT-cGMP also plays a role in neurobiology by modulating neuronal signaling pathways. It has been implicated in processes such as synaptic plasticity and neuroprotection, making it relevant in studies focused on neurodegenerative diseases and cognitive function .

Case Study 1: Alveolar Fluid Clearance Enhancement

- Objective: To evaluate the effect of CPT-cGMP on alveolar fluid clearance.

- Method: Administered intratracheally to human lungs; measured fluid clearance rates.

- Findings: Significant increase in fluid clearance observed, suggesting potential use in treating pulmonary edema .

Case Study 2: Vascular Smooth Muscle Relaxation

Wirkmechanismus

The compound exerts its effects by activating guanosine monophosphate-dependent protein kinase. This activation leads to the phosphorylation of various target proteins, which in turn modulates different cellular processes. The compound’s high membrane permeability allows it to effectively enter cells and exert its effects. The molecular targets and pathways involved include cyclic nucleotide-gated channels and phosphodiesterases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Related cGMP Analogs

Key Structural and Functional Differences

The following table summarizes critical properties of 8-pCPT-cGMP and its analogs:

Key Findings :

8-pCPT-cGMP vs. 8-Bromo-cGMP :

- PDE Resistance : The thioether group in 8-pCPT-cGMP confers greater resistance to PDE hydrolysis compared to 8-Br-cGMP, leading to prolonged cGMP elevation in cells .

- Membrane Permeability : The lipophilic 4-chlorophenylthio group enhances cellular uptake, making 8-pCPT-cGMP more effective in intact cell systems than 8-Br-cGMP .

- Functional Specificity : 8-pCPT-cGMP selectively activates PKG without cross-reacting with cAMP-dependent pathways, whereas 8-Br-cGMP may exhibit off-target effects in high concentrations .

Phosphorothioate Derivatives :

Advantages and Limitations of 8-pCPT-cGMP

Advantages :

Biologische Aktivität

8-(4-Chlorophenylthio)guanosine 3',5'-cyclic monophosphate sodium salt (commonly referred to as 8-pCPT-cGMP) is a synthetic analog of cyclic guanosine monophosphate (cGMP), a critical signaling molecule involved in various biological processes. This compound has garnered attention for its potential therapeutic applications due to its unique biological activities.

- Chemical Formula : C₁₆H₁₄ClN₅O₇PS·Na

- Molecular Weight : 509.8 g/mol

- Purity : ≥99% (by HPLC)

- Storage Conditions : Recommended storage at -20°C in a freezer .

8-pCPT-cGMP functions primarily as a cGMP analog, mimicking the action of endogenous cGMP but with enhanced stability and bioactivity. It activates protein kinase G (PKG), which mediates various downstream effects including vasodilation, inhibition of platelet aggregation, and modulation of smooth muscle contraction.

Key Biological Effects:

- Vasodilation : Enhances blood flow by relaxing vascular smooth muscle.

- Inhibition of Platelet Aggregation : Reduces the risk of thrombosis.

- Neurotransmission Modulation : Influences neuronal signaling pathways.

Case Studies and Experimental Data

- Vascular Smooth Muscle Relaxation :

- Neuroprotective Effects :

- Anti-inflammatory Properties :

Comparative Analysis of Biological Activity

Clinical Implications

The unique properties of 8-pCPT-cGMP position it as a promising candidate for therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. Its enhanced stability compared to natural cGMP allows for prolonged action, which may improve patient outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.